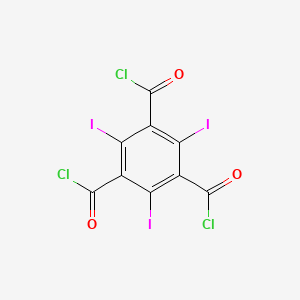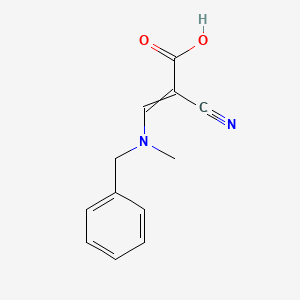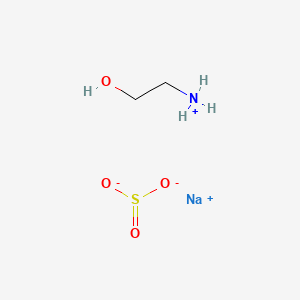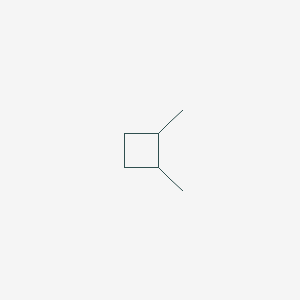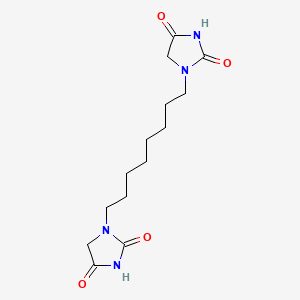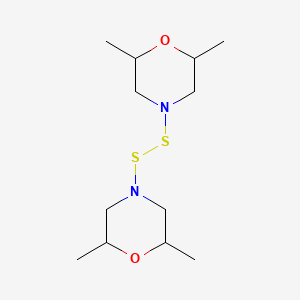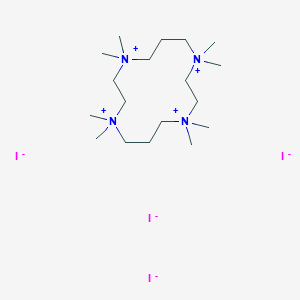
1,1,4,4,8,8,11,11-Octamethyl-1,4,8,11-tetraazoniacyclotetradecane tetraiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,4,4,8,8,11,11-Octamethyl-1,4,8,11-tetraazoniacyclotetradecane tetraiodide is a complex organic compound known for its unique structure and properties It belongs to the class of tetraazoniacyclotetradecane derivatives, which are characterized by their cyclic structure containing nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,4,4,8,8,11,11-Octamethyl-1,4,8,11-tetraazoniacyclotetradecane tetraiodide typically involves the reaction of 1,4,8,11-tetraazacyclotetradecane with methylating agents such as methyl iodide. The reaction is carried out under controlled conditions to ensure the complete methylation of the nitrogen atoms. The resulting product is then purified through crystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,4,4,8,8,11,11-Octamethyl-1,4,8,11-tetraazoniacyclotetradecane tetraiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the iodide ions are replaced by other anions or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halide exchange reactions can be carried out using silver nitrate or other suitable reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetraazoniacyclotetradecane derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1,1,4,4,8,8,11,11-Octamethyl-1,4,8,11-tetraazoniacyclotetradecane tetraiodide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the synthesis of advanced materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 1,1,4,4,8,8,11,11-Octamethyl-1,4,8,11-tetraazoniacyclotetradecane tetraiodide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming stable complexes that can modulate the activity of enzymes. Additionally, its cyclic structure allows it to interact with biological membranes, potentially disrupting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane: A closely related compound with a similar cyclic structure but without the methyl groups.
1,4,7,10-Tetraazacyclododecane: Another related compound with a smaller ring size and different chemical properties.
Uniqueness
1,1,4,4,8,8,11,11-Octamethyl-1,4,8,11-tetraazoniacyclotetradecane tetraiodide is unique due to its fully methylated nitrogen atoms, which enhance its stability and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
143171-93-1 |
|---|---|
Molekularformel |
C18H44I4N4 |
Molekulargewicht |
824.2 g/mol |
IUPAC-Name |
1,1,4,4,8,8,11,11-octamethyl-1,4,8,11-tetrazoniacyclotetradecane;tetraiodide |
InChI |
InChI=1S/C18H44N4.4HI/c1-19(2)11-9-12-21(5,6)17-18-22(7,8)14-10-13-20(3,4)16-15-19;;;;/h9-18H2,1-8H3;4*1H/q+4;;;;/p-4 |
InChI-Schlüssel |
AWLWWVIISPZWRN-UHFFFAOYSA-J |
Kanonische SMILES |
C[N+]1(CCC[N+](CC[N+](CCC[N+](CC1)(C)C)(C)C)(C)C)C.[I-].[I-].[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


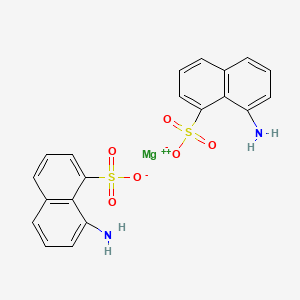
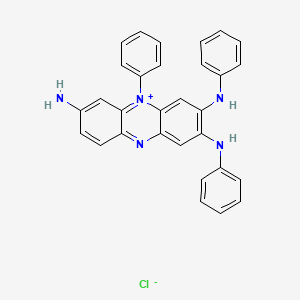
![2-Methoxy-4-[(methylimino)methyl]phenol](/img/structure/B12666060.png)

